molecular formula C8H9F3N2 B14841030 [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine

Katalognummer: B14841030
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: MWGLVCJQCCZSNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-methyl-2-chloro-6-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or distillation to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine: can be compared with similar compounds such as:

    [4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine: Similar structure but with a pyrimidine ring.

    [6-(Trifluoromethyl)pyridin-2-yl]methanamine: Lacks the methyl group at the 4-position.

    [4-Methyl-6-(trifluoromethyl)pyrimidin-2-thiol]: Contains a thiol group instead of a methylamine group.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9F3N2

Molekulargewicht

190.17 g/mol

IUPAC-Name

[4-methyl-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-5-2-6(4-12)13-7(3-5)8(9,10)11/h2-3H,4,12H2,1H3

InChI-Schlüssel

MWGLVCJQCCZSNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)C(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.